1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C9H9BrN4 |
|---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
1-[(3-bromopyridin-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H9BrN4/c10-8-2-1-3-12-9(8)6-14-5-7(11)4-13-14/h1-5H,6,11H2 |
InChI Key |
WIDORPYXXVHBKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CN2C=C(C=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Alkylation of 1H-Pyrazol-4-Amine
The most direct method involves N-alkylation of 1H-pyrazol-4-amine with 3-bromo-2-(bromomethyl)pyridine. This approach is adapted from pyridin-2-yl-methylamine derivative syntheses documented in patent literature.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Aldehyde reduction | NaBH₄, MeOH, 0°C → RT | 85–90 |
| Bromination | PBr₃, DCM, reflux | 70–75 |
| N-Alkylation | K₂CO₃, DMF, 60°C, 12 h | 60–65 |
Reductive Amination (Alternative Route)
While less common, reductive amination between 3-bromopyridine-2-carbaldehyde and 1H-pyrazol-4-amine can form the target compound, though this method typically produces secondary amines and requires careful optimization.
- Condense the aldehyde and amine in methanol with acetic acid (catalytic).
- Reduce the imine intermediate using NaBH₃CN (RT, 6 hours).
- Isolate via solvent extraction and recrystallization.
- Lower regioselectivity due to competing reactions at pyrazole N1/N2 positions.
- Moderate yields (~40–50%) compared to alkylation.
Mechanistic Insights
Alkylation Mechanism
The reaction proceeds via an SN2 mechanism :
- Deprotonation of 1H-pyrazol-4-amine by K₂CO₃ generates a nucleophilic amine.
- Nucleophilic attack on 3-bromo-2-(bromomethyl)pyridine displaces bromide, forming the C–N bond.
- Over-alkylation at pyrazole N2 (mitigated by stoichiometric control).
- Hydrolysis of bromomethyl intermediate (avoided by anhydrous conditions).
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Alkylation | High regioselectivity, scalability | Requires hazardous PBr₃ | 60–65 |
| Reductive Amination | Avoids alkylating agents | Lower yields, complex purification | 40–50 |
Advanced Applications and Modifications
- Suzuki Coupling : The bromine substituent enables cross-coupling reactions for derivatization (e.g., introducing aryl groups).
- Coordination Chemistry : The pyrazole amine serves as a ligand for metal complexes in catalysis.
Chemical Reactions Analysis
1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as sulfuric acid, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted pyrazole derivatives .
Scientific Research Applications
1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues with Pyridine/Pyrazole Moieties
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Properties | References |
|---|---|---|---|---|---|
| 1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-4-amine | C₉H₉BrN₄ | 253.10 | 3-Bromopyridin-2-ylmethyl, NH₂ | Kinase inhibition, antimicrobial | [15], [20] |
| 1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine | C₉H₉ClN₄ | 208.65 | 3-Chloropyridin-4-ylmethyl, NH₂ | Anticancer research | [15] |
| 1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine | C₇H₆BrN₅ | 256.06 | 3-Bromopyridin-2-ylmethyl, 1,2,4-triazole | Antifungal agents | [16] |
| 4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine | C₉H₉BrN₄ | 253.10 | Pyridin-4-ylmethyl, Br at pyrazole | Intermediate in antiviral synthesis | [20] |
| 1-[(2,4-Dibromophenyl)methyl]-1H-pyrazol-4-amine | C₁₀H₉Br₂N₃ | 347.01 | Dibromophenylmethyl, NH₂ | Proteasome inhibitor precursors | [3] |
Key Observations :
Halogen Effects : Replacing bromine with chlorine (e.g., 3-chloro vs. 3-bromo) reduces molecular weight and may alter lipophilicity and binding affinity in biological targets .
Substituent Position : The position of the pyridine substituent (e.g., 2- vs. 4-pyridinyl in ) significantly impacts steric and electronic properties, affecting solubility and receptor compatibility.
Functional Analogues with Modified Amine Groups
Examples :
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (C₁₁H₁₅N₃): Features a cyclopropylamine group, improving metabolic stability. Used in dopamine receptor modulation (melting point: 104–107°C; HRMS: m/z 215 [M+H]+) .
- 1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]piperidin-4-ylmethanamine (C₁₂H₂₂N₄): Incorporates a piperidine ring, enhancing blood-brain barrier penetration for CNS-targeted drugs .
Biological Activity
1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 239.07 g/mol. Its structure includes a brominated pyridine moiety and a pyrazole ring, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 239.07 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromopyridine-2-carbaldehyde with hydrazine derivatives. This reaction is conducted under controlled conditions to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit various bacterial strains, including E. coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds often range from to mg/mL, highlighting their potency against gram-positive and gram-negative bacteria.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been documented in various studies. For example, certain synthesized compounds have shown promising results in inhibiting tumor necrosis factor (TNF) and interleukin (IL)-6 at concentrations comparable to standard drugs like dexamethasone . The mechanism often involves the modulation of specific enzyme pathways or receptor interactions that are crucial in cancer progression.
Case Studies
Several case studies have explored the biological activity of pyrazole derivatives, including:
- Anti-inflammatory Activity : A series of pyrazole derivatives demonstrated significant anti-inflammatory effects by inhibiting TNF and IL production in vitro .
- Enzyme Inhibition : Compounds structurally related to this compound have been tested as inhibitors of monoamine oxidase (MAO), showing potential for treating neurological disorders .
- Antitubercular Activity : Research has indicated that certain pyrazole derivatives possess antitubercular properties, with effective inhibition against Mycobacterium tuberculosis strains .
The biological activity of this compound may involve:
- Enzyme Inhibition : Compounds can inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways, affecting cell proliferation and apoptosis.
Q & A
Q. Table 1. Synthesis Optimization Parameters
| Parameter | Condition | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst (CuBr) | 0.1 mol% | +17% | |
| Solvent (DMSO) | Polar aprotic | Improved coupling efficiency | |
| Temperature | 35°C, 48 hours | Reduced side products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
